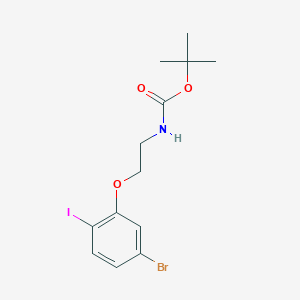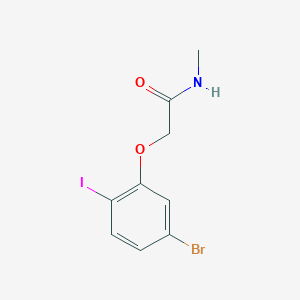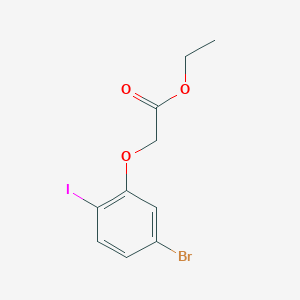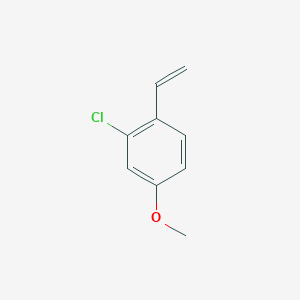
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate: is an organic compound that features both bromine and iodine atoms attached to a phenoxy group, which is further connected to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-iodophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, leading to the formation of simpler phenoxyacetate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are performed in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve the reduction of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxyacetates, while coupling reactions can produce complex biaryl compounds.
科学研究应用
Chemistry
In chemistry, tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new organic compounds.
Biology and Medicine
In biological and medical research, the compound can be used to synthesize molecules with potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism by which tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms carbon-carbon bonds through the action of palladium catalysts, resulting in the creation of more complex structures.
相似化合物的比较
Similar Compounds
- tert-Butyl 2-(4-bromo-2-iodophenoxy)acetate
- tert-Butyl 2-(5-chloro-2-iodophenoxy)acetate
- tert-Butyl 2-(5-bromo-2-fluorophenoxy)acetate
Uniqueness
tert-Butyl 2-(5-bromo-2-iodophenoxy)acetate is unique due to the presence of both bromine and iodine atoms on the phenoxy group. This dual halogenation provides distinct reactivity patterns, allowing for a wider range of chemical transformations compared to similar compounds with only one halogen atom.
属性
IUPAC Name |
tert-butyl 2-(5-bromo-2-iodophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrIO3/c1-12(2,3)17-11(15)7-16-10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPHXKZRZWRBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=CC(=C1)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














